Methyl-d3-propyl disulfide CAS number and chemical properties
Methyl-d3-propyl disulfide CAS number and chemical properties
Precision Deuterated Standards for Metabolic & Flavor Profiling
Executive Summary
Methyl-d3-propyl disulfide is the stable isotope-labeled analog of methyl propyl disulfide, a volatile organosulfur compound predominant in Allium species (onions, garlic). In drug development and food chemistry, this deuterated isotopologue serves as a critical Internal Standard (IS) for Stable Isotope Dilution Assays (SIDA). Its primary utility lies in normalizing extraction variations and ionization suppression in Gas Chromatography-Mass Spectrometry (GC-MS) workflows. Additionally, it functions as a mechanistic probe in metabolic studies, leveraging the kinetic isotope effect (KIE) to elucidate S-oxidation versus S-demethylation pathways in sulfide-bearing xenobiotics.
Chemical Identity & Physicochemical Properties[1][2][3][4]
Nomenclature & Registry
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Chemical Name: Methyl-d3-propyl disulfide[1]
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Synonyms: 1-(Methyl-d3-disulfanyl)propane; Methyl(d3) propyl disulfide
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Parent Compound CAS: (Unlabeled)[2]
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Deuterated CAS: Not formally assigned in public registries (Referenced as d3-isotopologue of 2179-60-4 by major vendors like MedChemExpress).
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Molecular Formula: C₄H₇D₃S₂
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SMILES: CCCSSC([2H])([2H])[2H]
Property Comparison Table
The physicochemical profile of the deuterated variant closely mirrors the parent compound, with a mass shift attributable to the three deuterium atoms.
| Property | Methyl Propyl Disulfide (Parent) | Methyl-d3-propyl Disulfide (Labeled) |
| Molecular Weight | 122.25 g/mol | 125.27 g/mol (+3.02 Da) |
| Boiling Point | 155–160 °C (lit.) | ~155–160 °C (Predicted) |
| Density | 0.99 g/mL at 25 °C | ~0.99–1.01 g/mL (Slightly higher due to D) |
| Flash Point | 43 °C (Closed Cup) | 43 °C |
| Solubility | Soluble in ethanol, ether, oils | Soluble in ethanol, ether, oils |
| Appearance | Pale yellow liquid | Pale yellow liquid |
| Odor | Pungent, alliaceous (onion/garlic) | Pungent, alliaceous |
Synthesis & Production: The Bunte Salt Strategy
Direct oxidation of a mixture of methanethiol-d3 and propanethiol yields a statistical mixture of symmetrical (dimethyl, dipropyl) and asymmetrical disulfides, requiring tedious purification. To ensure high yield of the asymmetrical target, the Bunte Salt method is the industry standard.
Reaction Mechanism
This protocol utilizes the nucleophilic attack of a thiolate on a Bunte salt (organic thiosulfate). This pathway is regiospecific and minimizes symmetrical byproducts.
Step 1: Formation of Propyl Bunte Salt. Step 2: Generation of Methyl-d3-thiolate (in situ from Methyl-d3 iodide). Step 3: Asymmetrical Disulfide Formation.
Visualization of Synthesis Pathway
Figure 1: Regioselective synthesis of asymmetrical disulfide via Bunte Salt intermediate, preventing symmetrical scrambling.
Analytical Applications
Mass Spectrometry & Fragmentation
In GC-MS analysis (Electron Impact, 70 eV), the deuterium label provides a distinct mass shift useful for quantification.
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Parent Ion (M+): The molecular ion shifts from m/z 122 to 125 .
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Key Fragments:
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Propyl Fragment (C3H7+): Remains at m/z 43 (Unchanged).
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Methyl-d3-disulfide Fragment (CD3S2+): Shifts from m/z 79 to 82 .
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Methyl-d3-sulfide Fragment (CD3S+): Shifts from m/z 47 to 50 .
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This fragmentation pattern allows for "clean" SIM (Selected Ion Monitoring) windows, ensuring the internal standard does not interfere with the analyte signal, provided the chromatographic resolution is sufficient (deuterated compounds often elute slightly earlier than protium analogs).
Protocol: Stable Isotope Dilution Assay (SIDA)
Objective: Quantify methyl propyl disulfide in biological matrices (e.g., plasma, food extracts).
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Spiking: Add a known concentration of Methyl-d3-propyl disulfide to the sample before extraction.
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Extraction: Perform Liquid-Liquid Extraction (e.g., Diethyl ether) or SPME (Solid Phase Microextraction).
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GC-MS Analysis:
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Column: DB-5ms or equivalent non-polar phase.
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Carrier Gas: Helium, 1 mL/min.
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Temp Program: 40°C (2 min) -> 10°C/min -> 200°C.
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Quantification: Calculate the ratio of Area(Analyte, m/z 122) to Area(IS, m/z 125). Use this ratio to determine concentration from a calibration curve.
Handling, Safety, and Stability
Volatility & Odor Control
Like all low-molecular-weight disulfides, this compound has a low odor threshold (ppb range).
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Containment: Handle only in a functioning chemical fume hood.
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Decontamination: Glassware should be soaked in a dilute bleach solution (sodium hypochlorite) before removal from the hood. Hypochlorite oxidizes the disulfide to non-volatile sulfonates (odorless).
Storage Stability
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Temperature: Store at -20°C.
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Atmosphere: Store under Argon or Nitrogen. Disulfides can undergo slow disproportionation (exchange) if exposed to light or free radical initiators.
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Shelf Life: ~2 years if sealed and frozen.
References
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MedChemExpress. (2024). Methyl propyl disulfide-d3 Product Information. Retrieved from
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National Institute of Standards and Technology (NIST). (2023). Methyl propyl disulfide Mass Spectrum (Parent Compound Data). NIST Chemistry WebBook, SRD 69. Retrieved from
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Distler, H. (1967). The Chemistry of Bunte Salts. Angewandte Chemie International Edition. (Foundational synthesis method).[3]
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Xiao, Z., et al. (2019). Evaluation of the Perceptual Interaction among Sulfur Compounds in Mango. Journal of Agricultural and Food Chemistry. (Application in flavor profiling). Retrieved from
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Russak, E. M., et al. (2019). Impact of Deuterium Substitution on the Pharmacokinetics of Pharmaceuticals. Annals of Pharmacotherapy. (Mechanistic context for deuterated drugs). Retrieved from
